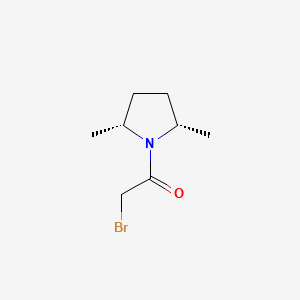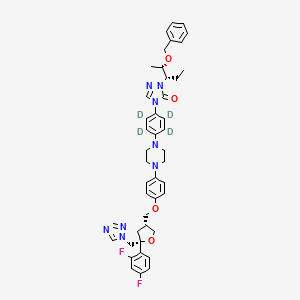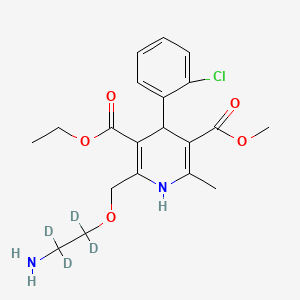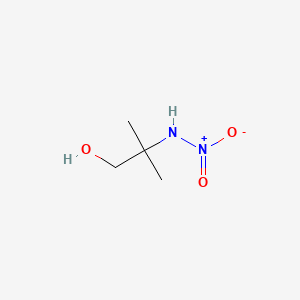
2-Methoxy-6(5H)-phenanthridinone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6(5H)-phenanthridinone-d3 is a deuterated derivative of 2-Methoxy-6(5H)-phenanthridinone, which is a synthetic compound used in various scientific research applications. The deuterated form is used to study the mechanism of action, biochemical and physiological effects, and future directions of the compound.
作用机制
The mechanism of action of 2-Methoxy-6(5H)-phenanthridinone-d3 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer, neurological disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include:
1. Inhibition of Enzymes: The compound has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer, neurological disorders, and inflammatory diseases.
2. Neuroprotective Properties: The compound has been shown to have neuroprotective properties and is being studied for its potential use in the treatment of neurological disorders.
3. Anti-Inflammatory Properties: The compound has been shown to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-Methoxy-6(5H)-phenanthridinone-d3 in lab experiments include:
1. Deuterated Form: The deuterated form of the compound allows for more accurate studies of the mechanism of action, biochemical and physiological effects, and future directions of the compound.
2. Anti-Cancer Properties: The compound has been shown to have anti-cancer properties, making it a useful tool in cancer research.
The limitations of using this compound in lab experiments include:
1. Limited Availability: The compound is not widely available and can be expensive to synthesize.
2. Lack of Clinical Trials: The compound has not been extensively studied in clinical trials, making it difficult to determine its safety and efficacy in humans.
未来方向
The future directions for 2-Methoxy-6(5H)-phenanthridinone-d3 include:
1. Cancer Treatment: The compound is being studied for its potential use in cancer treatment.
2. Neurological Disorders: The compound is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammatory Diseases: The compound is being studied for its potential use in the treatment of inflammatory diseases such as arthritis.
4. Clinical Trials: More clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
This compound is a deuterated derivative of 2-Methoxy-6(5H)-phenanthridinone, which is a synthetic compound used in various scientific research applications. The deuterated form is used to study the mechanism of action, biochemical and physiological effects, and future directions of the compound. The compound has shown promise in cancer research, neurological disorders, and inflammatory diseases. However, more research is needed to determine its safety and efficacy in humans.
合成方法
The synthesis of 2-Methoxy-6(5H)-phenanthridinone-d3 involves the reaction of 2-Methoxy-6(5H)-phenanthridinone with deuterated reagents. The deuterated reagents are used to replace the hydrogen atoms with deuterium atoms, resulting in the deuterated form of the compound.
科学研究应用
2-Methoxy-6(5H)-phenanthridinone-d3 is used in various scientific research applications, including:
1. Cancer Research: The compound has been shown to have anti-cancer properties and is being studied for its potential use in cancer treatment.
2. Neurological Disorders: The compound has been shown to have neuroprotective properties and is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Anti-Inflammatory Properties: The compound has been shown to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases such as arthritis.
属性
CAS 编号 |
1794810-85-7 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
228.265 |
IUPAC 名称 |
2-(trideuteriomethoxy)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)/i1D3 |
InChI 键 |
SFDHWBOPWONGJZ-FIBGUPNXSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate](/img/structure/B587107.png)


![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)

